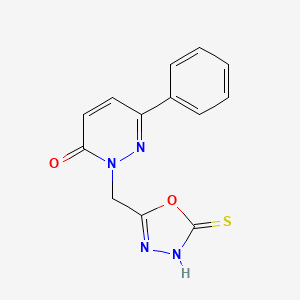

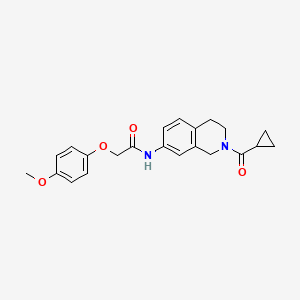

2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one” is a biologically active substance . It is a new material based on 2-(5-Mercapto-1,3,4-Oxadiazol-2-yl) Phenol .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies . For instance, different alkyl thio derivatives of a similar compound were synthesized and characterized using IR, (1)H NMR, (13)C NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic methods . For example, the binding of this compound to bovine blood plasma albumin (BSA) was studied using fluorescence (steady state, synchronous, excitation/emission matrix) and FT-IR spectroscopy methods .

Chemical Reactions Analysis

The chemical reactions involving this compound have been analyzed in several studies . For instance, the binding of this compound to BSA causes fluorescence quenching through both static and dynamic quenching mechanisms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using spectroscopic methods . The thermodynamic parameters, enthalpy and entropy change, for the static quenching were calculated .

Wissenschaftliche Forschungsanwendungen

Antibacterial Studies

A series of compounds, including 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one, have been synthesized and tested for their antibacterial activity. These compounds have shown promising results against various microorganisms, indicating their potential as effective antibacterial agents. For instance, Patel et al. (2010) synthesized a series of 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and found them effective against different microorganisms (Patel, Mahajan, & Chikhalia, 2010). Similarly, Xu et al. (2011) reported the synthesis of a related compound, demonstrating its good antimicrobial activity (Xu, Lin, & Lin, 2011).

Antifungal and Antimicrobial Activities

Research on derivatives of 1,3,4-oxadiazole, such as the subject compound, has shown significant antifungal and antimicrobial properties. Giri and Nizamuddin (1978) prepared bis-(5-substituted-l, 3, 4-oxadiazol-2-yl) sulphides and tested them against two species of fungi, demonstrating potential fungicidal applications (Giri & Nizamuddin, 1978). Additionally, compounds synthesized by Demirbaş et al. (2010), incorporating the oxadiazole moiety, were found to possess good or moderate activities against bacterial strains, except for certain fungi (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).

Antileishmanial and Antioxidant Activities

The compound and its derivatives have also been studied for their antileishmanial and antioxidant activities. Süleymanoğlu et al. (2017) conducted theoretical studies and bioassays on 4-amino-1,2,4-triazole derivatives, revealing significant antileishmanial activity (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017). Kumar K. et al. (2018) synthesized coumarin derivatives containing the 1,3,4-oxadiazole ring, which were screened for in-vitro antioxidant properties, demonstrating potential applications in this area (Kumar K., Kalluraya, & Kumar, 2018).

Cancer Research

Compounds incorporating the 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one structure have been investigated for their potential in cancer research. Purohit et al. (2011) synthesized bis‐1,3,4‐oxadiazoles and evaluated their cytotoxicity against various human cancer cell lines, finding promising results in inhibiting cancer cell growth (Purohit, Prasad, & Mayur, 2011). Hekal et al. (2020) reported on the synthesis of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives, demonstrating significant anti-proliferative activity against liver and breast cancer cell lines (Hekal, El-Naggar, Abu El‐Azm, & El-Sayed, 2020).

Eigenschaften

IUPAC Name |

6-phenyl-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c18-12-7-6-10(9-4-2-1-3-5-9)16-17(12)8-11-14-15-13(20)19-11/h1-7H,8H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXFGCNRDKBKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)

![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)

![Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate](/img/structure/B2574433.png)

![4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)

![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2574446.png)

![3-[4-(Prop-2-enoylamino)phenyl]butanamide](/img/structure/B2574447.png)